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molecular formula C10H13ClN2O B1589515 5-Chloro-2-(piperidin-4-yloxy)pyridine CAS No. 260441-44-9

5-Chloro-2-(piperidin-4-yloxy)pyridine

Cat. No. B1589515
M. Wt: 212.67 g/mol
InChI Key: AMZYBOJPLHNYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427631B2

Procedure details

5-Chloro-2-(piperidine-4-yloxy)-pyridine (2.13 g; 10 mmol) (preparation of this compound was made as described in WO 99-GB2801), diisopropylethylamine (2.20 ml; 12.5 mmol) and Methanesulfonyl chloride (1.56 ml; 10.1 mmol) gave 2.14 g (74%) of the title compound.
Quantity
2.13 g
Type
reactant
Reaction Step One
[Compound]
Name
99-GB2801
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Quantity
1.56 mL
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[N:6][CH:7]=1.C(N(C(C)C)CC)(C)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH:9]2[CH2:14][CH2:13][N:12]([S:25]([CH3:24])(=[O:27])=[O:26])[CH2:11][CH2:10]2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)OC1CCNCC1
Step Two
Name
99-GB2801
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
1.56 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)OC1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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